molecular formula C24H17Br B174065 2-Bromo-1,3,5-triphenylbenzene CAS No. 10368-73-7

2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065
CAS No.: 10368-73-7
M. Wt: 385.3 g/mol
InChI Key: JQAGNDRJKSDTEU-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H17Br. It is a derivative of 1,3,5-triphenylbenzene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its stability and unique structural properties, making it a valuable building block in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-triphenylbenzene typically involves the bromination of 1,3,5-triphenylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,5-triphenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triphenylbenzenes, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Bromo-1,3,5-triphenylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Materials Science: The compound is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology and Medicine: Research into its potential biological activities and applications in drug development is ongoing.

    Industry: It serves as an intermediate in the production of various chemicals and materials with specialized properties.

Comparison with Similar Compounds

    1,3,5-Triphenylbenzene: The parent compound without the bromine substitution.

    2-Bromo-1,3,5-trimethylbenzene: A similar compound with methyl groups instead of phenyl groups.

    1-Bromo-2,4,6-triisopropylbenzene: Another brominated derivative with different substituents.

Uniqueness: 2-Bromo-1,3,5-triphenylbenzene is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties. Its ability to participate in a variety of chemical reactions and its applications in materials science and organic synthesis make it a valuable compound in research and industry.

Properties

IUPAC Name

2-bromo-1,3,5-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGNDRJKSDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303300
Record name 2-bromo-1,3,5-triphenyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10368-73-7
Record name 10368-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157786
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Record name 2-bromo-1,3,5-triphenyl-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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